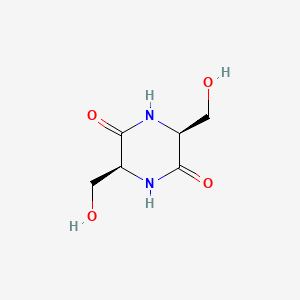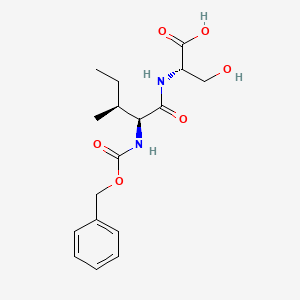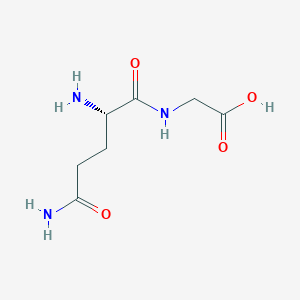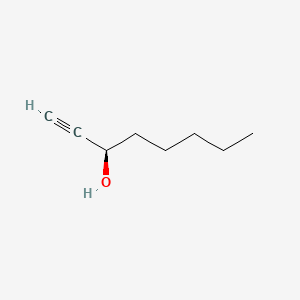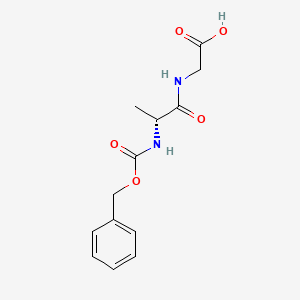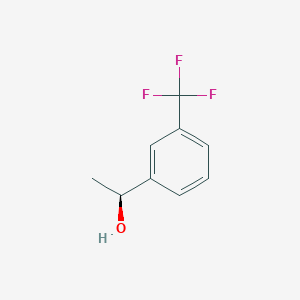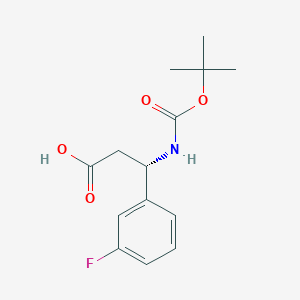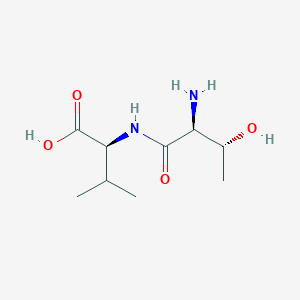
H-Thr-Val-OH
描述
H-Thr-Val-OH is a dipeptide composed of the amino acids threonine and valine. It is formed by the formal condensation of the carboxy group of L-threonine with the amino group of L-valine
准备方法
The synthesis of threonyl-valine can be achieved through several methods. One common approach involves the use of protecting groups to prevent unwanted reactions during the synthesis process. For example, trifluoroacetyl and tert-butoxycarbonyl protecting groups can be used to synthesize threonyl-valine . The reaction typically involves the condensation of N-trifluoroacetyl derivatives of valine and threonine with their respective methyl esters in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) .
化学反应分析
H-Thr-Val-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, the oxidation of threonyl-valine can be achieved using oxidizing agents such as hydrogen peroxide . The major products formed from these reactions can vary, but they often include modified dipeptides or amino acids.
科学研究应用
H-Thr-Val-OH has several scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and the mechanisms of peptide bond formation . In biology, threonyl-valine is of interest due to its role in protein synthesis and its potential as a therapeutic agent . In medicine, threonyl-valine is being investigated for its potential use in developing small-molecule drugs against diseases such as bovine brucellosis . Additionally, threonyl-valine is used in the study of aminoacyl-tRNA synthetases, which are essential enzymes in protein synthesis .
作用机制
The mechanism of action of threonyl-valine involves its interaction with specific molecular targets and pathways. For example, threonyl-valine is recognized and activated by threonyl-tRNA synthetase, an enzyme that plays a crucial role in protein synthesis . The zinc ion present in the active site of threonyl-tRNA synthetase is directly involved in the recognition of threonine, forming a pentacoordinate intermediate with both the amino group and the side chain hydroxyl . This ensures the accurate translation of the genetic code and the proper incorporation of threonine into proteins.
相似化合物的比较
H-Thr-Val-OH can be compared with other similar dipeptides, such as valyl-threonine and valyl-valine . While these compounds share some structural similarities, threonyl-valine is unique due to its specific sequence of amino acids and its distinct chemical properties. For example, the presence of a hydroxyl group in threonine allows for unique interactions with enzymes and other molecules, which can influence its reactivity and biological activity .
属性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHWEVXPLJBEOZ-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99032-17-4 | |
| Record name | Threonylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


